N-(4-chlorophenyl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide
Overview
Description
N-(4-chlorophenyl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C23H18ClN3O and its molecular weight is 387.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.1138399 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
CHEMBL2030976, also known as N-(4-chlorophenyl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide or Z28162147, primarily targets the Aurora A kinase . This kinase plays a crucial role in cell division by contributing to the formation and function of the mitotic spindle, which is necessary for the separation of sister chromatids .
Mode of Action
CHEMBL2030976 interacts with Aurora A kinase by inhibiting its activity . The compound is preincubated with the kinase, and its inhibitory effect is measured after a certain period . This interaction results in the disruption of the kinase’s function, thereby affecting the process of cell division .
Biochemical Pathways
The inhibition of Aurora A kinase by CHEMBL2030976 affects the cell cycle pathway . Specifically, it disrupts the formation and function of the mitotic spindle, a structure necessary for the separation of sister chromatids during cell division . This disruption can lead to cell cycle arrest and potentially induce programmed cell death or apoptosis .
Pharmacokinetics
These properties would impact the bioavailability of the compound, determining how much of the administered dose reaches the target site of action .
Result of Action
The primary result of CHEMBL2030976’s action is the inhibition of cell division due to its interaction with Aurora A kinase . This can lead to cell cycle arrest and potentially induce apoptosis, affecting the growth and proliferation of cells .
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-(4-methylphenyl)-1-phenylpyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O/c1-16-7-9-17(10-8-16)22-21(15-27(26-22)20-5-3-2-4-6-20)23(28)25-19-13-11-18(24)12-14-19/h2-15H,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASJJJIHDRASHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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